Cas no 84380-01-8 (a-Arbutin)

α- Arbutin (4-hydroxyphenyl α- D-glucopyranoside) is a popular and effective skin whitening agent and also acts as a tyrosinase inhibitor
a-Arbutin structure
a-Arbutin structure
a-Arbutin
84380-01-8
C12H16O7
272.251244544983
MFCD09838262
60691
329747593

a-Arbutin Properties

Names and Identifiers

    • alpha-Arbutin
    • 4-Hydroquinone-alpha-D-glucopyranoside
    • a-Arbutin
    • α-Arbutin
    • 4-Hydroxyphenyl a-D-glucopyranoside
    • 4-Hydroxyphenyl alpha-D-glucopyranoside
    • 4-Hydroxyphenyl α-D-glucopyranoside
    • alpha-?Arbutin
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
    • Hydroquinone O-α-D-glucopyranoside
    • alpha arbutin
    • PubChem16460
    • 4-Hydroxyphenyl-alpha-D-glucopyranoside
    • alpha-D-Glucopyranoside, 4-hydroxyphenyl
    • 72VUP07IT5
    • C12H16O7
    • alpha-Arbutoside
    • I+/--Arbutin
    • 4-hydroxyphenyl-D-lucopyranoside
    • alpha-Arbutin, analytical standard
    • ZI
    • 4-Hydroxyphenyl α-D-glucopyranoside (ACI)
    • 4-Hydroquinone-alpha-D-glucopyranoside; a-Arbutin
    • +Expand
    • MFCD09838262
    • BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
    • 1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
    • O(C1C=CC(O)=CC=1)[C@@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1

Computed Properties

  • 272.09000
  • 5
  • 7
  • 3
  • 272.08960285 g/mol
  • 19
  • 279
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • -0.7
  • 120
  • 272.25

Experimental Properties

  • -1.42910
  • 119.61000
  • 1.65
  • 561.6°C at 760 mmHg
  • 204.0 to 208.0 deg-C
  • 293.4 °C
  • White crystalline powder
  • 283(lit.)
  • 1.556

a-Arbutin Security Information

  • 3
  • NONH for all modes of transport
  • H302-H315-H319-H332-H335
  • 2-8°C

a-Arbutin Customs Data

  • 2938909090
  • China Customs Code:

    2938909090

a-Arbutin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDU4-5g
a-D-Glucopyranoside, 4-hydroxyphenyl
84380-01-8 99+%
5g
$20.00 2024-04-21
A2B Chem LLC
AI56940-5g
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
84380-01-8 99+%
5g
$18.00 2024-04-19
abcr
AB443274-5 g
4-Hydroxyphenyl a-D-glucopyranoside; .
84380-01-8
5g
€52.70 2023-07-18
Alichem
A119001247-100g
4-Hydroxyphenyl a-D-glucopyranoside
84380-01-8 97%
100g
$320.33 2023-08-31
Ambeed
A104595-100mg
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol
84380-01-8 99+%
100mg
$5.0 2024-07-24
ChemScence
CS-0022901-50mg
α-Arbutin
84380-01-8 ≥98.0%
50mg
$95.0 2022-04-26
Cooke Chemical
A7007758-1ml
α-Arbutin
84380-01-8 10mMinDMSO
1ml
RMB 239.20 2023-09-07
Crysdot LLC
CD32000286-100g
4-Hydroxyphenyl a-D-glucopyranoside
84380-01-8 97%
100g
$199 2024-07-18
Enamine
EN300-7406351-0.05g
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
84380-01-8
0.05g
$148.0 2023-05-31
eNovation Chemicals LLC
D915614-25g
4-Hydroxyphenyl alpha-D-Glucopyranoside
84380-01-8 97%
25g
$115 2021-09-24

a-Arbutin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  1 h, 20 - 30 °C
Reference
Synthesis of 4-hydroxyphenyl D-glucopyranoside anomers under solid acid catalysis
Wang, Zhao-Xia; et al, Yingyong Huaxue, 2007, 24(7), 774-777

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  1.5 h, rt
Reference
A new synthesis of α-arbutin via Lewis acid catalyzed selective glycosylation of tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate with hydroquinone
Wang, Zhao-Xia; et al, Carbohydrate Research, 2006, 341(11), 1945-1947

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Water
Reference
Enzymatic synthesis of α-arbutin by α-anomer-selective glucosylation of hydroquinone using lyophilized cells of Xanthomonas campestris WU-9701
Kurosu, Jun; et al, Journal of Bioscience and Bioengineering, 2002, 93(3), 328-330

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: alpha-Glucosidase Solvents: Water ;  20 h, pH 5.5, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  pH 3
Reference
Synthesis of hydroquinone-α-glucoside by α-glucosidase from baker's yeast
Prodanovic, Radivoje M.; et al, Biotechnology Letters, 2005, 27(8), 551-554

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  15 min, rt
Reference
Simple and efficient synthesis of arbutin
Cepanec, Ivica; et al, ARKIVOC (Gainesville, 2008, (2), 19-24

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: L-Ascorbic acid ,  Sucrose-1,4-α-glucan glucosyltransferase Solvents: Water ;  24 h, pH 7.0, 35 °C; 5 min, reflux
Reference
High-yield enzymatic bioconversion of hydroquinone to α-arbutin, a powerful skin lightening agent, by amylosucrase
Seo, Dong-Ho; et al, Applied Microbiology and Biotechnology, 2012, 94(5), 1189-1197

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sucrose phosphorylase Solvents: Ethyl acetate ,  Water ;  48 h, pH 7.5, 50 °C; 10 min, 95 °C
Reference
Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization
De Winter, Karel; et al, Journal of Agricultural and Food Chemistry, 2015, 63(46), 10131-10139

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sucrose phosphorylase Solvents: Water ;  10 min, pH 7, 55 °C; 10 min, 100 °C
Reference
Efficient whole-cell biotransformation for α-arbutin production through the engineering of sucrose phosphorylase combined with engineered cell modification
Ao, Juwei; et al, Journal of Agricultural and Food Chemistry, 2023, 71(5), 2438-2445

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ,  Chloroform
Reference
Studies on glycosides. IV. Synthesis of arbutin analogs
Peng, Shiqi; et al, Huaxue Xuebao, 1989, 47(5), 512-15

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
Reference
Penta-O-benzoyl-D-glucose: an efficient glycosyl donor for the synthesis of α-arbutin and α-aromatic-O-glucosides
Fang, Tao; et al, Chemical Journal on Internet, 2009, 11(5),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water ;  16 h, pH 5, 40 °C
1.2 Solvents: Water ;  4 h, 40 °C
Reference
Syntheses of arbutin-α-glycosides and a comparison of their inhibitory effects with those of α-arbutin and arbutin on human tyrosinase
Sugimoto, Kazuhisa; et al, Chemical & Pharmaceutical Bulletin, 2003, 51(7), 798-801

a-Arbutin Raw materials

a-Arbutin Preparation Products

a-Arbutin Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:84380-01-8)a-Arbutin
A840768
in Stock/in Stock
100g/500g
99%/99%
Friday, 30 August 2024 06:51
185.0/640.0

a-Arbutin Related Literature

Recommended suppliers
Shanghai Wibson Biotechnology Co., Ltd.
(CAS:84380-01-8)alpha-Arbutin
30
99.99%
1kg
30
Suzhou Senfeida Chemical Co., Ltd
(CAS:84380-01-8)alpha-Arbutin
sfd8632
99.9%
200kg
discuss personally